N-(1-Cyanocyclobutyl)-N-methyl-4-(trifluoromethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-19(13(9-18)7-2-8-13)12(20)10-3-5-11(6-4-10)23(21,22)14(15,16)17/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBDLNDUUBATGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F)C2(CCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclobutyl)-N-methyl-4-(trifluoromethylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the cyanocyclobutyl group This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyanocyclobutyl)-N-methyl-4-(trifluoromethylsulfonyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(1-Cyanocyclobutyl)-N-methyl-4-(trifluoromethylsulfonyl)benzamide can be utilized to study enzyme inhibition and protein interactions. Its ability to modulate biological processes makes it a useful tool in biochemical assays.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural complexity and functional groups may contribute to its activity against various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which N-(1-Cyanocyclobutyl)-N-methyl-4-(trifluoromethylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulfonyl group, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological or chemical activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The trifluoromethylsulfonyl group in the target compound is bulkier and more electron-withdrawing than the trifluoromethyl or halogen substituents in analogs (e.g., compounds 4d and 5a in ). This may enhance oxidative stability but reduce solubility compared to chloro/fluoro-substituted derivatives .
- Synthetic Challenges: The cyanocyclobutyl group introduces synthetic complexity. Analogous cyclohexyl derivatives (e.g., tert-butyl(1-cyanocyclohex-1-yl-N-methyl)-carbamate) achieve higher yields (90%) due to optimized Boc-protection strategies , suggesting that cyclobutyl analogs may require tailored synthetic routes.
- Functional Group Diversity: Unlike pesticidal benzamides (e.g., flutolanil in ), the target compound lacks alkoxy or phenylcarbamoyl groups, which are critical for antifungal activity . Instead, its cyanocyclobutyl and methyl groups may favor central nervous system (CNS) targeting, as seen in related opioid receptor agonists .
Pharmacological and ADMET Profiles
While direct pharmacological data for N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethylsulfonyl)benzamide are absent in the provided evidence, comparisons can be drawn from structurally related compounds:
- Receptor Affinity: Cyclohexylmethyl-substituted benzamides (e.g., compound 4d in ) exhibit low-to-moderate opioid receptor affinity.
- ADMET Predictions: N-(Phenylcarbamoyl)benzamide analogs () show moderate intestinal absorption and CYP450 inhibition risks.
Biological Activity
N-(1-Cyanocyclobutyl)-N-methyl-4-(trifluoromethylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its antitumor, antibacterial, and other pharmacological effects, supported by data tables and relevant case studies.
- Molecular Formula : C13H14F3N2O2S
- Molecular Weight : 307.33 g/mol
- CAS Number : 1424397-45-4
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, compounds derived from benzimidazole and benzothiazole have shown significant activity against various cancer cell lines. The following table summarizes the IC50 values for related compounds tested against human lung cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
| This compound | A549 | TBD |
| This compound | HCC827 | TBD |
| This compound | NCI-H358 | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined in published studies.
Antibacterial Activity
In addition to its antitumor properties, compounds similar to this compound have been evaluated for their antibacterial effects. The following table presents findings from studies on antibacterial activity against common pathogens:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|---|
| Compound D | Escherichia coli | 32 |
| Compound E | Staphylococcus aureus | 16 |
| This compound | Escherichia coli | TBD |
| This compound | Staphylococcus aureus | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, related compounds have shown interactions with DNA and protein targets that inhibit cell proliferation and induce apoptosis in cancer cells. The binding affinity to DNA minor grooves has been a noted characteristic of structurally similar compounds.
Case Studies
A notable case study involved the synthesis and evaluation of a series of derivatives based on the core structure of this compound. These derivatives were tested for their cytotoxicity on various cancer cell lines and showed promising results in preliminary assays.
Study Findings:
- Cell Viability Assays : The derivatives exhibited varied levels of cytotoxicity across different cancer cell lines.
- Selectivity : Some compounds demonstrated selective toxicity towards cancer cells while sparing normal fibroblast cells, indicating a potential therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
